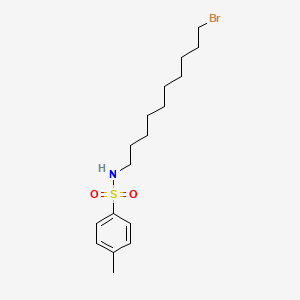
2-(Butanoyloxy)propyl nonadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Butanoyloxy)propyl nonadecanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a nonadecanoate (a 19-carbon fatty acid) esterified with a 2-(butanoyloxy)propyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butanoyloxy)propyl nonadecanoate typically involves esterification reactions. One common method is the reaction of nonadecanoic acid with 2-(butanoyloxy)propanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the esterification to completion. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Butanoyloxy)propyl nonadecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield nonadecanoic acid and 2-(butanoyloxy)propanol.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids.
Reduction: Reduction of the ester can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride.
Major Products Formed
Hydrolysis: Nonadecanoic acid and 2-(butanoyloxy)propanol.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Aplicaciones Científicas De Investigación
2-(Butanoyloxy)propyl nonadecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role in lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mecanismo De Acción
The mechanism of action of 2-(Butanoyloxy)propyl nonadecanoate involves its interaction with biological membranes. As an ester, it can be hydrolyzed by esterases in the body, releasing nonadecanoic acid and 2-(butanoyloxy)propanol. These metabolites can then participate in various biochemical pathways, influencing cellular processes such as lipid metabolism and signaling.
Comparación Con Compuestos Similares
Similar Compounds
2-(Butanoyloxy)propyl octadecanoate: Similar structure but with an 18-carbon fatty acid.
2-(Butanoyloxy)propyl hexadecanoate: Similar structure but with a 16-carbon fatty acid.
2-(Butanoyloxy)propyl dodecanoate: Similar structure but with a 12-carbon fatty acid.
Uniqueness
2-(Butanoyloxy)propyl nonadecanoate is unique due to its 19-carbon fatty acid chain, which imparts distinct physical and chemical properties. This longer chain length can influence its solubility, melting point, and interaction with biological membranes, making it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
75650-48-5 |
|---|---|
Fórmula molecular |
C26H50O4 |
Peso molecular |
426.7 g/mol |
Nombre IUPAC |
2-butanoyloxypropyl nonadecanoate |
InChI |
InChI=1S/C26H50O4/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25(27)29-23-24(3)30-26(28)21-5-2/h24H,4-23H2,1-3H3 |
Clave InChI |
VLHJGGUMEUZMKG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCC(=O)OCC(C)OC(=O)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Oxolan-2-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14451144.png)
![Benzaldehyde, 3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-](/img/structure/B14451146.png)

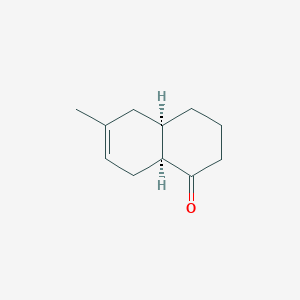

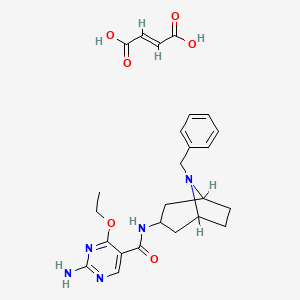
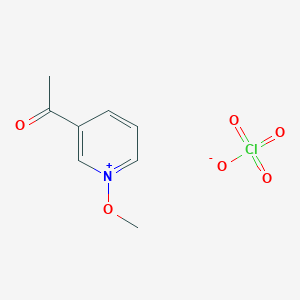
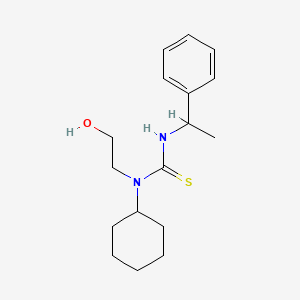
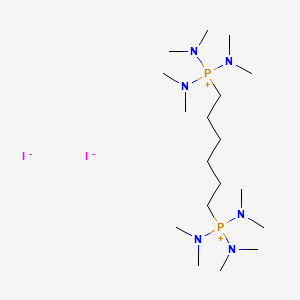

![[(Heptadecafluorooctyl)sulfanyl]acetic acid](/img/structure/B14451208.png)

